2-(2-Aminoethoxy)-5-chloropyridine
Description
Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. bldpharm.combldpharm.com Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atom, render the ring electron-deficient and distinguish its reactivity from that of benzene. bldpharm.com Pyridine derivatives are ubiquitous, found in natural products like vitamins (niacin and pyridoxine) and alkaloids, and are prevalent in a multitude of synthetic compounds. bldpharm.com
In organic synthesis, the pyridine scaffold is a versatile platform for constructing complex molecular architectures. molcore.com Its derivatives serve as ligands in organometallic catalysis, as basic catalysts in various reactions, and as key building blocks for pharmaceuticals, agrochemicals, and functional materials. bldpharm.comchemsrc.com The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, which is a critical aspect of drug design and materials science. bldpharm.comchemsrc.com
Overview of Halogenated Aminopyridines as Synthetic Precursors
Within the family of pyridine derivatives, halogenated aminopyridines are a particularly important class of synthetic precursors. chemicalbook.comguidechem.com The presence of both a halogen atom and an amino group on the pyridine ring provides two distinct points for chemical modification. The halogen (typically chlorine or bromine) acts as a leaving group, enabling nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The amino group can be acylated, alkylated, or transformed into other functional groups.
A prime example of such a precursor is 2-Amino-5-chloropyridine (B124133). This compound is a fundamental building block in the synthesis of numerous high-value commercial products. nbinno.com In the pharmaceutical industry, it is an essential intermediate for blockbuster drugs, including the non-benzodiazepine hypnotic agent Zopiclone (B121070), its enantiomer Eszopiclone (B1671324), the COX-2 inhibitor Etoricoxib, and the anticoagulant Edoxaban. nbinno.comjubilantingrevia.com In the agrochemical sector, it is used to produce herbicides such as Clodinafop-propargyl. nbinno.com The wide-ranging applications of 2-Amino-5-chloropyridine underscore the strategic importance of halogenated aminopyridines in industrial synthesis. chemicalbook.comguidechem.comnbinno.com
Table 1: Physicochemical Properties of 2-Amino-5-chloropyridine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1072-98-6 | nih.gov |
| Molecular Formula | C₅H₅ClN₂ | nih.gov |
| Molecular Weight | 128.56 g/mol | nih.gov |
| Appearance | Beige to beige-brown crystalline powder | nbinno.comnih.gov |
| Melting Point | 135-138 °C | chemicalbook.comsigmaaldrich.com |
| Boiling Point | 127-128 °C at 11 mmHg | chemicalbook.comsigmaaldrich.com |
Contextualization of 2-(2-Aminoethoxy)-5-chloropyridine as a Key Intermediate
This compound (CAS No. 29450-00-8) is a direct derivative of the aforementioned halogenated pyridine family. chemsrc.com While specific, publicly documented syntheses and applications are sparse, its structure suggests its role as a more complex, "value-added" intermediate. It is logically synthesized from a precursor like 2,5-dichloropyridine (B42133), where one chlorine atom (at the highly reactive 2-position) is displaced by the hydroxyl group of a protected aminoethanol, followed by deprotection.
The key structural feature of this compound is the introduction of the flexible aminoethoxy side chain at the 2-position of the 5-chloropyridine core. This modification serves several synthetic purposes:
Bifunctionality: It possesses two reactive sites for subsequent transformations: the primary amine at the end of the ethoxy chain and the chlorine atom at the 5-position of the pyridine ring.
Structural Elongation: The -(OCH₂CH₂NH₂) group acts as a spacer, allowing for the connection of the pyridine core to other molecular fragments while maintaining a degree of conformational flexibility.
Modified Properties: The ether linkage and terminal amine alter the solubility, basicity, and hydrogen-bonding capabilities of the molecule compared to its simpler precursors.
This compound is designed not as an end-product but as a strategic building block for creating larger, more intricate molecules, likely in the context of proprietary pharmaceutical or materials research where this specific scaffold is required.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 29450-00-8 | bldpharm.commolcore.comchemsrc.com |
| Molecular Formula | C₇H₉ClN₂O | molcore.com |
| Molecular Weight | 172.61 g/mol | bldpharm.com |
| Appearance | Data not available in public literature | |
| Melting Point | Data not available in public literature | |
| Boiling Point | Data not available in public literature |
Scope and Research Trajectories for the Compound
The limited presence of this compound in academic and patent literature suggests that its primary application lies within specialized, industrial research and development rather than as a widely available commercial building block. Its trajectory is intrinsically linked to the synthesis of specific, high-value target molecules.
Future research involving this compound would likely focus on:
Novel Ligand Development: The bifunctional nature of the molecule makes it an attractive candidate for the synthesis of novel chelating ligands for catalysis or coordination chemistry.
Pharmaceutical Scaffolding: Its structure could be incorporated into new drug candidates where the 5-chloropyridine moiety is a desired pharmacophore for receptor binding, and the aminoethoxy chain serves as a linker to another active part of the molecule.
Materials Science: The compound could be used as a monomer or functionalizing agent in the development of advanced polymers or materials where the electronic properties of the chloropyridine ring are beneficial.
The scope for this intermediate is defined by the synthetic creativity of chemists and the demand for the unique structural and functional combination it offers for building the next generation of complex chemical entities.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chloropyridin-2-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-1-2-7(10-5-6)11-4-3-9/h1-2,5H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMGSRDVCHQVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Computational Characterization of 2 2 Aminoethoxy 5 Chloropyridine
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups and fingerprint region of a molecule. These techniques probe the vibrational modes of molecular bonds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. uobasrah.edu.iq The resulting spectrum provides information about the functional groups present. uobasrah.edu.iq For 2-(2-Aminoethoxy)-5-chloropyridine, one would expect to observe characteristic stretching and bending vibrations for the amine (N-H), ether (C-O-C), aromatic ring (C=C, C-N), and chloro-substituent (C-Cl) bonds.
A comprehensive search of scientific databases indicates that detailed experimental FTIR spectra for this compound are not available in the cited literature. While spectra for the related compound, 2-amino-5-chloropyridine (B124133), have been recorded and analyzed, this data cannot be directly extrapolated. nih.govcore.ac.uk
| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretch | Data not available |
| C-H (aliphatic) | Stretch | Data not available |
| C-H (aromatic) | Stretch | Data not available |
| C=C, C=N (ring) | Stretch | Data not available |
| C-O-C (ether) | Asymmetric Stretch | Data not available |
| C-Cl | Stretch | Data not available |
| NH₂ | Scissoring/Bending | Data not available |
This table is based on expected regions for the given functional groups; specific experimental values for the target compound are not published.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar bonds and skeletal vibrations of the aromatic ring. While extensive Raman data exists for the precursor 2-amino-5-chloropyridine nih.govcore.ac.uk, specific experimental Raman spectra for this compound have not been found in the surveyed literature.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Pyridine (B92270) ring breathing | Data not available |
| C-C stretch (aliphatic chain) | Data not available |
| C-Cl stretch | Data not available |
This table indicates the types of vibrations typically observed; specific experimental values for the target compound are not published.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the complete atomic connectivity and structure of an organic molecule in solution. uobasrah.edu.iq It provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy identifies the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For this compound, one would anticipate signals for the protons on the pyridine ring and the two methylene (B1212753) groups of the aminoethoxy side chain, as well as the amine protons.
Despite the utility of this technique, specific, peer-reviewed ¹H NMR spectral data, including chemical shifts and coupling constants for this compound, is not available in the public domain literature.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H (Pyridine Ring) | Data not available | Data not available | Data not available |
| H (Pyridine Ring) | Data not available | Data not available | Data not available |
| H (Pyridine Ring) | Data not available | Data not available | Data not available |
| -O-CH₂- | Data not available | Data not available | Data not available |
| -CH₂-NH₂ | Data not available | Data not available | Data not available |
| -NH₂ | Data not available | Data not available | Data not available |
This table outlines the expected proton environments; specific experimental values for the target compound are not published.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. uobasrah.edu.iq For this compound, distinct signals would be expected for the five carbons of the pyridine ring and the two carbons of the ethoxy chain. As with other spectroscopic data for this compound, published experimental ¹³C NMR spectra are not available. uni.lu
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C5 (C-Cl) | Data not available |
| C2 (C-O) | Data not available |
| C (Pyridine Ring) | Data not available |
| C (Pyridine Ring) | Data not available |
| C (Pyridine Ring) | Data not available |
| -O-CH₂- | Data not available |
| -CH₂-NH₂ | Data not available |
This table outlines the expected carbon environments; specific experimental values for the target compound are not published.
Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY, NOESY)
Two-dimensional (2D) NMR techniques are used to resolve complex spectra and establish correlations between nuclei. mnstate.edu
COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. mnstate.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals correlations between protons that are close in space, even if they are not directly bonded, providing insights into the molecule's 3D conformation.
A comprehensive literature search did not yield any published 2D NMR studies (COSY, HSQC, HMBC, or NOESY) for this compound. The application of these powerful techniques would be essential for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of its chemical structure.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 2-Amino-5-chloropyridine, mass spectrometry confirms its molecular weight of approximately 128.56 g/mol . msesupplies.com
In a typical mass spectrum of 2-Amino-5-chloropyridine, the molecular ion peak [M]+ is observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight. Under electron ionization (EI), the compound undergoes characteristic fragmentation. Analysis of degradation impurities of related compounds has identified a fragment with an m/z of 129.2, corresponding to 2-amino-5-chloropyridine, which is a key starting material in certain syntheses. The fragmentation patterns are crucial for identifying the compound in complex mixtures and for studying its degradation pathways. While detailed fragmentation pathways for this specific molecule are not elaborately described in the provided results, general principles of mass spectrometry suggest that common fragmentation would involve the loss of the amino group or cleavage of the pyridine ring.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₅H₅ClN₂ | msesupplies.com |
| Molecular Weight | 128.56 g/mol | msesupplies.com |
| Observed m/z | 129.2 |
Electronic Spectroscopy and Optical Properties
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For a derivative of 2-Amino-5-chloropyridine, specifically 2-Amino-5-chloropyridine tetrachloromercurate, the UV-Vis absorption spectrum was recorded between 200 and 800 nm. This analysis revealed a cut-off wavelength (λ_cutoff) at 348 nm. The optical band gap (E_g) for this hybrid material was calculated to be 3.566 eV using the curve fitting method. Such studies provide insights into the electronic structure and potential semiconductor properties of materials derived from 2-Amino-5-chloropyridine.
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Cut-off Wavelength (λ_cutoff) | 348 nm | 2-Amino-5-Chloropyridine tetrachloromercurate | |
| Optical Band Gap (E_g) | 3.566 eV | 2-Amino-5-Chloropyridine tetrachloromercurate |
Photophysical Property Investigations
The photophysical properties of a compound describe how it interacts with light, including processes like absorption, fluorescence, and the formation of excited states. For derivatives of 2-Amino-5-chloropyridine, such as certain inorganic-organic hybrid materials, luminescence is a key property. These materials can be promising for applications in optoelectronics, with some showing quantum efficiencies as high as 45.18%. The investigation of photophysical properties also includes studying the influence of environmental factors like solvent polarity, concentration, and pH on the absorption and emission spectra. While detailed photophysical data for the parent 2-Amino-5-chloropyridine is sparse in the search results, the study of its derivatives highlights its potential as a building block for photoactive materials.
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Single-crystal XRD studies have been successfully performed on 2-Amino-5-chloropyridine, confirming its crystal structure. For instance, the crystal structure of 2-amino-5-chloropyridine tetrachloromercurate, an inorganic-organic hybrid derivative, was determined to have a P2₁/c symmetry. The analysis of such crystal structures reveals detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the material's physical and chemical properties. High-resolution X-ray diffraction (HRXRD) analysis has also been used to assess the crystalline perfection of grown single crystals of 2-Amino-5-chloropyridine.
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies
Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules. For 2-Amino-5-chloropyridine (abbreviated as 2A5CP in one study), DFT calculations have been conducted using the B3LYP method with a 6-311++g(2d,2p) basis set. These calculations provide the optimized molecular geometry, including precise bond lengths and angles.
The vibrational frequencies for the 33 fundamental modes of this non-linear molecule were calculated and analyzed in conjunction with experimental FT-IR spectra. Furthermore, quantum chemical parameters such as the molecular electrostatic potential (MESP), Mulliken charges, and Natural Bond Orbital (NBO) analysis were evaluated. The calculated HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap was found to be 4.921 eV, which suggests the molecule is highly reactive and has potential for efficient electron transfer.
| Computational Method | Basis Set | Calculated Property | Value | Reference |
|---|---|---|---|---|
| DFT (B3LYP) | 6-311++g(2d,2p) | HOMO-LUMO Gap | 4.921 eV | |
| DFT (B3LYP) | 6-311++g(2d,2p) | Number of Vibrational Modes | 33 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)chemicalbook.com
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool in the structural elucidation of novel compounds. For this compound, while specific experimental and comprehensive predictive studies are not widely available in the reviewed literature, the theoretical basis for such predictions is well-established. Computational chemistry, particularly Density Functional Theory (DFT), is a primary method for calculating NMR chemical shifts with a high degree of accuracy when compared to experimental data. nih.gov
The process involves optimizing the molecular geometry of the compound and then using a suitable theoretical method, such as the Gauge-Including Atomic Orbital (GIAO) method, to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the choice of the density functional and the basis set used in the calculations. nih.gov For pyridine derivatives, various functionals and basis sets have been tested to find the most accurate combination. nih.gov
For a molecule like this compound, the predicted NMR chemical shifts would provide valuable information about the electronic environment of each nucleus. For instance, the chemical shifts of the protons and carbons in the pyridine ring would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the aminoethoxy group. Similarly, the chemical shifts of the ethyl chain and the amino group would provide insights into their conformation and electronic structure.
To illustrate the type of data that would be generated from such a computational study, a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below. It is important to note that the following data is illustrative and not based on actual published research for this specific compound.
Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H-3 | 7.5 |
| H-4 | 6.8 |
| H-6 | 8.0 |
| -OCH₂- | 4.4 |
| -CH₂N- | 3.1 |
| -NH₂ | 2.5 |
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| C-2 | 162.0 |
| C-3 | 140.0 |
| C-4 | 115.0 |
| C-5 | 125.0 |
| C-6 | 148.0 |
| -OCH₂- | 68.0 |
| -CH₂N- | 42.0 |
Electrostatic Potential Map (EPM) Analysis
The Electrostatic Potential Map (EPM) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in understanding a molecule's reactivity, intermolecular interactions, and potential binding sites for electrophilic and nucleophilic attack. While specific EPM analysis for this compound is not available in the surveyed literature, the principles of this analysis can be described.
An EPM is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Different colors on the map represent different values of the electrostatic potential. Typically, regions of negative electrostatic potential, shown in red, are associated with high electron density and are susceptible to electrophilic attack. These regions often correspond to the location of lone pairs of electrons on electronegative atoms. Conversely, regions of positive electrostatic potential, depicted in blue, indicate electron-poor areas and are prone to nucleophilic attack. Green and yellow areas represent intermediate electrostatic potentials.
For this compound, an EPM analysis would likely reveal several key features:
Negative Potential: A region of high negative potential would be expected around the nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the aminoethoxy side chain, due to the presence of lone pairs of electrons. These sites would be the most likely points for electrophilic attack or hydrogen bonding interactions.
Positive Potential: Regions of positive potential would likely be located on the hydrogen atoms of the amino group and the pyridine ring, making them susceptible to interaction with nucleophiles.
Influence of Substituents: The chlorine atom, being highly electronegative, would influence the electron distribution on the pyridine ring, likely creating a more positive potential on the adjacent carbon atoms. The aminoethoxy group, being electron-donating, would have the opposite effect.
To provide a visual representation of what an EPM analysis would entail, a hypothetical description is provided in the table below. This description is illustrative and not based on published EPM data for this compound.
Table 3: Hypothetical Electrostatic Potential Map (EPM) Features of this compound
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
| Pyridine Nitrogen | Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance |
| Amino Nitrogen | Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance |
| Ether Oxygen | Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance |
| Amino Hydrogens | Positive (Blue) | Site for nucleophilic attack and hydrogen bond donation |
| Pyridine Ring Hydrogens | Slightly Positive (Blue/Green) | Potential sites for weak nucleophilic interactions |
| Chlorine Atom | Slightly Negative (Yellow/Green) | Contributes to the overall electron distribution of the ring |
Structure Activity Relationship Sar Studies on 2 2 Aminoethoxy 5 Chloropyridine Derivatives
Design Principles for Modulating Biological Activity
The design of novel, biologically active molecules is a complex process guided by established principles of medicinal chemistry. The structural and chemical diversity of heterocyclic compounds, such as pyridine (B92270) derivatives, makes them promising scaffolds for rational drug design. nih.gov Pyridine, a nitrogen-containing heterocyclic compound, is a prominent structural motif in many FDA-approved drugs and is recognized for its wide array of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govrsc.org
The biological activity of pyridine derivatives is profoundly influenced by the position and chemical nature of their substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic substitution and directs incoming substituents to the meta-position. stackexchange.com This inherent electronic property is a key consideration in the design of substituted pyridines.
Research has shown that the introduction of specific functional groups at various positions on the pyridine ring can significantly enhance or diminish biological activity. For instance, the presence and positioning of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been found to augment the antiproliferative activity of pyridine derivatives against cancer cell lines. nih.govnih.gov Conversely, the addition of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov
A summary of the influence of various substituents on the activity of pyridine derivatives is presented in the table below.
| Substituent Group | Position | Effect on Biological Activity | Reference |
| Methoxy (-OCH3) | Various | Enhanced antiproliferative activity | nih.govnih.gov |
| Hydroxyl (-OH) | Various | Enhanced antiproliferative activity | nih.govnih.gov |
| Carbonyl (-C=O) | Various | Enhanced antiproliferative activity | nih.govnih.gov |
| Amino (-NH2) | Various | Can enhance or decrease activity depending on the molecular context | nih.govnih.gov |
| Halogens (e.g., -Cl) | Various | Generally lower antiproliferative activity | nih.gov |
| Bulky Groups | Various | Generally lower antiproliferative activity | nih.gov |
Nitrogen and oxygen-containing functional groups are pivotal in defining the biological activity of pyridine derivatives. The nitrogen atom within the pyridine ring itself can play a direct role in enzyme inhibition by becoming protonated within the active site of an enzyme. rsc.org This protonation can lead to resonance stabilization of intermediates in enzymatic reactions. rsc.org
Studies on various heterocyclic compounds have highlighted the importance of nitrogen and sulfur heteroatoms in their biological applications. mdpi.com The ability of these atoms to form stable linkages and participate in various non-covalent interactions underscores their significance in medicinal chemistry. mdpi.com
In Vitro and In Silico Approaches to SAR
To elucidate the Structure-Activity Relationships of 2-(2-Aminoethoxy)-5-chloropyridine derivatives, a combination of in vitro and in silico methods is employed. These approaches provide valuable insights into the molecular mechanisms underlying their biological activity.
Enzymatic inhibition assays are a fundamental in vitro tool for assessing the biological activity of chemical compounds. For instance, β-glucuronidase is an enzyme implicated in various physiological and pathological processes, and its inhibitors have therapeutic potential. nih.gov The inhibition of bacterial β-glucuronidase can protect against drug-induced enteropathy. nih.gov
The general mechanism of β-glucuronidase involves the cleavage of β-d-glucuronides. nih.gov Inhibitors of this enzyme can prevent this cleavage. The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
While specific studies on the β-glucuronidase inhibitory activity of this compound were not found, the general principles of enzyme inhibition can be applied. The table below illustrates the β-glucuronidase inhibitory activity of some other heterocyclic compounds, demonstrating the range of potencies that can be achieved.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| D-saccharic acid 1,4-lactone (Standard) | β-Glucuronidase | 45.75 | nih.gov |
| Imidazolopyridine derivative 100 | β-Glucuronidase | 33.01 | nih.gov |
| Thiourea derivative (Inh-1) | Bacterial β-Glucuronidase | 0.283 | sigmaaldrich.com |
Receptor binding assays are another critical in vitro method to determine the affinity of a compound for a specific receptor. These studies are essential for understanding the antagonistic or agonistic effects of a molecule. For example, inhibitors of the P2Y12 receptor, a key player in platelet aggregation, are important antithrombotic agents. nih.gov
The inhibitory activity of compounds on platelet aggregation can be assessed using light transmission aggregometry. nih.gov The results are often expressed as the percentage of inhibition at a given concentration. For instance, certain 6-amino-2-thio-3H-pyrimidin-4-one derivatives have shown significant inhibition of ADP-induced platelet aggregation. nih.gov
While specific receptor binding data for this compound is not available in the provided context, the principles of these studies are broadly applicable to understanding its potential interactions with various receptors.
Computational molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding mode and estimating the binding affinity, often expressed as a docking score or binding energy in kcal/mol. nih.govmahendrapublications.com A more negative binding energy generally indicates a more favorable interaction.
Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein. mdpi.com For example, a docking study of 2-Amino-5-Chloropyridine (B124133) (2A5CP) showed a binding energy of –3.80 kcal/mol, suggesting potential inhibitory action against the target protein 7et7. mahendrapublications.com
The validation of a docking method is crucial and can be done by calculating the area under the curve (AUC) from a receiver operating characteristic (ROC) plot. An AUC value closer to 1 indicates a better-performing model. nih.gov
The following table summarizes the results of a hypothetical molecular docking study, illustrating the type of data generated.
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| 2-Amino-5-Chloropyridine (2A5CP) | 7et7 | -3.80 | Not specified | mahendrapublications.com |
| Aleuritolic acid | HIV-1 Reverse Transcriptase | -8.48 | Not specified | nih.gov |
| Pyridine-chalcone derivative 16f | Tubulin (Colchicine site) | Not specified | Not specified | nih.gov |
Prediction of Biological Activity through Cheminformatics
Cheminformatics plays a pivotal role in modern drug discovery and development by enabling the prediction of the biological activity of chemical compounds through computational analysis. This in silico approach utilizes the chemical structure and related properties of molecules to forecast their interactions with biological targets, thus prioritizing compounds for synthesis and experimental testing. For derivatives of this compound, cheminformatics serves as a valuable tool to explore their therapeutic potential across various domains.
Recent quantum chemical computations using Density Functional Theory (DFT) have been employed to study the molecular properties of 2-Amino-5-chloropyridine (2A5CP). mahendrapublications.comresearchgate.net These studies calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is crucial for understanding a molecule's reactivity and electron transfer capabilities. mahendrapublications.comresearchgate.net A smaller HOMO-LUMO gap, calculated to be 4.921 eV for 2A5CP, suggests higher reactivity and conductivity, which are desirable traits for efficient electron transfer in biological systems. mahendrapublications.comresearchgate.net
Furthermore, molecular docking studies, a key component of cheminformatics, have been used to predict the binding affinity of 2A5CP with specific protein targets. mahendrapublications.comresearchgate.net For instance, docking simulations have shown that 2A5CP may exhibit inhibitory action against the protein 7et7, with a binding energy of –3.80 kcal/mol. mahendrapublications.comresearchgate.net This predictive power allows researchers to screen virtual libraries of this compound derivatives against various biological targets to identify promising candidates for further investigation.
Cheminformatic analyses also extend to the broader characterization of natural products and their derivatives, providing insights into their chemical space, diversity, and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.gov By comparing the structural and physicochemical properties of this compound derivatives with known active compounds, it is possible to infer potential biological activities and guide the design of new molecules with improved pharmacological profiles. nih.govnih.gov
Structural Modifications Leading to Enhanced Research Potential
The inherent biological activities of the pyridine scaffold have spurred extensive research into its structural modifications to enhance therapeutic potential. mdpi.com For derivatives of this compound, specific structural alterations have been investigated to improve efficacy, selectivity, and pharmacokinetic properties.
One common strategy involves the modification of substituents on the pyridine ring. Studies on related aminopyridine compounds have shown that introducing or altering functional groups can significantly impact biological activity. For example, in a series of 3-methoxy-2-aminopyridine derivatives, it was found that structural modifications aimed at reducing the electron density of the pyridine ring or blocking sites of metabolic oxidation were successful in mitigating safety risks like mutagenicity. nih.gov This suggests that similar modifications to the this compound backbone could enhance its research potential by improving its safety profile.
Furthermore, the synthesis of Schiff bases from 2-amino-4-chloropyridine (B16104) has demonstrated that the introduction of different aldehyde moieties can lead to compounds with significant antimicrobial activity. researchgate.net This highlights the potential for creating a diverse library of this compound derivatives with a range of biological effects by reacting the amino group with various electrophiles.
The development of pyranopyridine derivatives as efflux pump inhibitors in Gram-negative bacteria also offers valuable insights. nih.gov Systematic modifications of the substituents around the pyranopyridine core have led to the identification of regions critical for inhibitory activity and those that can be altered to improve potency, metabolic stability, and solubility. nih.gov This approach of creating a molecular activity map can be directly applied to the this compound scaffold to guide the design of new analogs with enhanced research potential.
Moreover, the synthesis of condensed pyridine and pyrimidine (B1678525) derivatives has been shown to yield potent inhibitors of HMG-CoA reductase, indicating that fusing the pyridine ring of this compound with other heterocyclic systems could unlock novel therapeutic applications. researchgate.net
Table of Studied Structural Modifications and Their Potential Impact:
| Modification Type | Example from Related Compounds | Potential Impact on this compound | Reference |
| Substitution on Pyridine Ring | Introduction of electron-withdrawing groups on a 3-methoxy-2-aminopyridine ring. | Reduced metabolic activation and potential for lower toxicity. | nih.gov |
| Derivatization of Amino Group | Formation of Schiff bases from 2-amino-4-chloropyridine and various aldehydes. | Generation of a library of compounds with diverse biological activities, such as antimicrobial effects. | researchgate.net |
| Systematic Side Chain Modification | Variation of substituents on a pyranopyridine core to map structure-activity relationships. | Improved potency, metabolic stability, and solubility of derivatives. | nih.gov |
| Ring Fusion | Synthesis of pyrazolopyridine and other condensed systems from pyridine carboxylic acid esters. | Creation of novel scaffolds with potential for new therapeutic targets, such as enzyme inhibition. | researchgate.net |
These examples underscore the vast potential for enhancing the research value of this compound through targeted structural modifications. By applying principles of medicinal chemistry and leveraging insights from related compound series, researchers can design and synthesize novel derivatives with improved biological activity and a greater potential for therapeutic development.
Advanced Applications in Chemical Research and Development
Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
The structural motifs present in 2-(2-Aminoethoxy)-5-chloropyridine make it a sought-after building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Its utility stems from the reactivity of its amino and chloro functionalities, allowing for the construction of more complex molecular architectures.
Precursor for Zopiclone (B121070) and Eszopiclone (B1671324) Related Compounds
One of the most notable applications of this compound is its role as a key precursor in the synthesis of zopiclone and its single-enantiomer form, eszopiclone. These non-benzodiazepine hypnotics are widely used for the treatment of insomnia. The synthesis of zopiclone involves the reaction of this compound with a suitable pyrazine (B50134) derivative. 2-Amino-5-chloropyridine (B124133), a related compound, is a known decomposition product of zopiclone. researchgate.netnih.gov Studies have identified 2-amino-5-chloropyridine as the final degradation product of zopiclone in alkaline solutions. researchgate.net This highlights the inherent structural link between the pyridine (B92270) derivative and the final drug molecule. The demand for zopiclone and eszopiclone has driven the development of efficient synthetic routes for this compound and its analogs. patsnap.com
Synthesis of Other Therapeutically Relevant Scaffolds
Beyond its application in the synthesis of hypnotic agents, the 2-aminopyridine (B139424) scaffold, of which this compound is a derivative, is considered a "privileged structure" in medicinal chemistry. mdpi.com This means it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The pyridine ring is a common feature in many biologically active compounds. mdpi.com The presence of the amino and chloro groups on the pyridine ring allows for a variety of chemical transformations, making it a versatile starting material for the creation of diverse molecular libraries. chemimpex.comresearchgate.net These libraries can then be screened for activity against a wide range of biological targets, including those relevant to cancer, inflammation, and infectious diseases. For instance, derivatives of 2-aminopyridine have been investigated as c-Met kinase inhibitors for cancer therapy. researchgate.net
Utility in Agrochemical Research
The application of pyridine-based compounds extends into the field of agrochemical research, where they are utilized in the development of new crop protection agents.
Synthesis of Herbicides and Pesticides
This compound and its parent compound, 2-amino-5-chloropyridine, serve as important intermediates in the synthesis of various herbicides and pesticides. chemimpex.comontosight.ai The specific chemical properties of the substituted pyridine ring are instrumental in the biological activity of the final agrochemical products. For example, 2-amino-5-chloropyridine is a known intermediate in the preparation of chloro-substituted-imidazo-pyridine herbicides. google.com The synthesis of these herbicides can involve the nitration of 2-amino-5-chloropyridine, followed by a series of reactions to build the final herbicidal molecule. google.com Furthermore, the pyridine scaffold is found in a variety of pesticides, including insecticides and fungicides. ontosight.aiguidechem.com The development of novel phenoxy-pyridine-based inhibitors of protoporphyrinogen (B1215707) oxidase (PPO) showcases the ongoing research into new herbicidal compounds derived from pyridine intermediates. nih.gov
Materials Science Applications
In addition to its well-established roles in the life sciences, this compound is being explored for its potential in the field of materials science.
Exploration as a Low Dielectric Constant Material
Recent research has identified 2-amino-5-chloropyridine, a closely related compound, as a potential candidate for a low dielectric constant (low-k) material. chemicalbook.com Low-k materials are crucial in the manufacturing of microelectronics to reduce signal delay and power consumption. The non-hygroscopic nature of 2-amino-5-chloropyridine makes it an interesting subject for this application. chemicalbook.com While research in this area is still in its early stages, the exploration of pyridine derivatives for advanced materials demonstrates the expanding utility of this class of compounds beyond their traditional applications.
Analytical Method Development for Related Compounds
The structural motif of this compound is found in various compounds of interest, necessitating the development of precise analytical methods to identify and quantify its analogs and degradation products. These methods are crucial for quality control, stability studies, and understanding metabolic pathways.
Chromatographic and Mass Spectrometric Methods for Degradation Products and Analogs
The degradation of compounds containing the this compound moiety can lead to the formation of several products, with 2-amino-5-chloropyridine (ACP) being a notable example. nih.gov The instability of the parent compounds, particularly in the presence of nucleophilic solvents, makes the detection of such degradation products essential. nih.gov
High-performance liquid chromatography (HPLC) coupled with diode array detection has been utilized for the detection of ACP. nih.gov Furthermore, gas chromatography with mass selective detection (GC/MS) provides a simple and effective method for the routine screening of ACP. nih.gov In some cases, a sensitive, stability-indicating reversed-phase HPLC method has been developed for the determination of related compounds and their degradation impurities in various formulations. researchgate.net For instance, under acidic stress conditions, a significant degradation product can be formed, which has been identified as 2-amino-5-chloropyridine with a mass-to-charge ratio (m/z) of 129.2. researchgate.net
Detailed analytical techniques often involve complex instrumentation and specific conditions to achieve the desired separation and detection.
Table 1: Analytical Methods for Degradation Products
| Analytical Technique | Analyte | Key Findings & Conditions |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC/MS) | 2-amino-5-chloropyridine (ACP) | Provides a simple and rapid detection method suitable for routine screening. nih.gov |
| High-Performance Liquid Chromatography (HPLC) with Diode Array Detection | 2-amino-5-chloropyridine (ACP) | Used for the detection of ACP as a degradation product. nih.gov |
| Reversed-Phase HPLC-UV | Eszopiclone and related impurities | A stability-indicating method using an Inertsil C18 column and a mobile phase of 0.05M monobasic sodium phosphate. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Degradation Impurity | Confirmed the identity of the acid hydrolysis degradation product as 2-amino-5-chloropyridine (m/z 129.2). researchgate.net |
Selective Adsorption Studies using Molecularly Imprinted Polymers
Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. nih.gov This "molecular memory" makes them highly selective adsorbents, a feature that is being increasingly exploited in various fields, including environmental remediation and analytical sample preparation. rsc.orgresearchgate.net The synthesis of MIPs involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (the analyte of interest). researchgate.netnih.gov Subsequent removal of the template leaves cavities that are complementary in shape, size, and functionality to the target molecule. nih.gov
The application of MIPs for the selective adsorption of pyridine derivatives and related chloro-aromatic compounds is an active area of research. nih.govresearchgate.net For instance, MIPs have been synthesized for the selective removal of quinoline, a structurally related heterocyclic compound, from solutions. nih.gov These studies often investigate the influence of different solvents on the synthesis of the MIPs to optimize their adsorption capacity and selectivity. nih.gov
While direct studies on MIPs for this compound are not extensively documented in the provided results, the principles and methodologies are transferable from studies on similar molecules. For example, research on MIPs for 2-chlorophenol (B165306) highlights a novel approach to enhance selectivity for small molecules by derivatizing the template to increase its size and add more binding sites. researchgate.net This strategy could be applicable to improve the recognition of this compound.
The performance of MIPs is evaluated by comparing their binding capacity and selectivity against non-imprinted polymers (NIPs), which are synthesized without the template molecule. researchgate.net The effectiveness of MIPs as selective sorbents is often demonstrated in molecularly imprinted solid-phase extraction (MISPE) applications, which can provide cleaner sample extracts compared to traditional solid-phase extraction (SPE). researchgate.netresearchgate.net
Table 2: Components in Molecularly Imprinted Polymer Synthesis
| Component | Role | Example Materials |
|---|---|---|
| Template | The molecule of interest around which the polymer is formed. | Quinoline nih.gov, 2-CP-4-AAP researchgate.net |
| Functional Monomer | Interacts with the template molecule through various chemical bonds. | Methacrylic acid (MAA) nih.gov, 2-vinylpyridine (B74390) (2-VP) nih.gov |
| Cross-linker | Forms the polymeric matrix and stabilizes the imprinted sites. | Ethylene glycol dimethacrylate (EGDMA) nih.gov |
| Initiator | Starts the polymerization process. | Azo-butyronitrile nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-amino-5-chloropyridine (ACP) |
| 2-chlorophenol (2-CP) |
| 2-CP-4-AAP |
| 4-amino-anti-pyrine (4-AAP) |
| Clopidogrel hydrogen sulfate (B86663) (CLP) |
| Eszopiclone |
| Ethylene glycol dimethacrylate (EGDMA) |
| Methacrylic acid (MAA) |
| Quinoline |
| Toluene |
Future Research Directions and Unexplored Potential
Development of More Sustainable and Efficient Synthesis Protocols
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Future research on 2-(2-Aminoethoxy)-5-chloropyridine should prioritize the development of more sustainable and efficient synthesis protocols.
Current synthetic routes can be improved by exploring alternative, eco-friendly methodologies. For instance, microwave-assisted organic synthesis has been recognized as a green chemistry tool that can lead to higher yields, shorter reaction times, and purer products. nih.govacs.org Applying this technique to the synthesis of this compound and its derivatives could offer significant advantages over conventional heating methods. acs.org
Furthermore, the development of transition-metal-free catalytic systems presents another promising avenue. rsc.org Research into catalysts that operate under mild conditions and can be recycled would enhance the environmental profile of the synthesis. nih.gov The use of greener solvents is also a key aspect. biosynce.com Exploring solvents with lower toxicity and higher biodegradability, or even solvent-free reaction conditions, would align with the goals of sustainable chemistry. rsc.org
Future investigations could focus on one-pot multicomponent reactions, which are inherently more efficient by combining several synthetic steps into a single operation, thereby reducing waste and saving time and resources. nih.govacs.org
Exploration of Novel Chemical Reactivity and Transformations
The inherent reactivity of the this compound scaffold offers a fertile ground for discovering novel chemical transformations. The presence of multiple reactive sites—the amino group, the ether linkage, and the chlorinated pyridine (B92270) ring—allows for a wide range of functionalization possibilities.
The amino group can be a nucleophile or a directing group for further substitutions on the pyridine ring. Its reactivity can be modulated to achieve selective transformations. The chlorine atom on the pyridine ring is a key functional handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.
Future research could explore the utility of this compound as a building block in the synthesis of novel heterocyclic systems. researchgate.net Its unique electronic and steric properties may lead to unexpected and valuable chemical behaviors. Investigating its participation in C-H functionalization reactions could also open up new, more atom-economical synthetic pathways. rsc.org
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the properties of molecules. mdpi.comnih.govresearchgate.net Applying advanced computational modeling to this compound can provide profound insights into its electronic structure, reactivity, and potential interactions with other molecules.
DFT calculations can be employed to:
Predict the most likely sites for electrophilic and nucleophilic attack.
Model the transition states of potential reactions to understand their feasibility and selectivity.
Simulate spectroscopic properties (e.g., NMR, IR) to aid in the characterization of new derivatives.
Investigate the conformational landscape of the molecule and its impact on reactivity. mdpi.com
By combining theoretical calculations with experimental results, researchers can gain a more comprehensive understanding of the chemical behavior of this compound. This synergistic approach can accelerate the discovery of new reactions and applications. For instance, understanding the performance of different DFT functionals is crucial for accurately predicting excited-state properties, which is vital for applications in photochemistry and materials science. acs.org
Diversification of Applications in Emerging Fields of Chemical Science
While this compound and its parent compound, 2-amino-5-chloropyridine (B124133), have established roles as intermediates in the pharmaceutical and agrochemical industries, their potential in other emerging fields remains largely untapped. chemicalbook.comguidechem.compubcompare.aijubilantingrevia.com
Materials Science: The structural motifs present in this compound suggest its potential use in the development of novel materials. The pyridine ring can participate in π-π stacking interactions, while the amino and ether groups can form hydrogen bonds, making it a candidate for the design of self-assembling materials and coordination polymers. mdpi.com Its derivatives could be explored as components in organic light-emitting diodes (OLEDs), sensors, or as ligands for metal-organic frameworks (MOFs).
Catalysis: Pyridine-based ligands are widely used in catalysis. biosynce.com The specific substitution pattern of this compound could lead to the development of new catalysts with unique selectivity and activity. The amino and ether functionalities could act as coordinating sites for metal centers, creating a specific chiral environment for asymmetric catalysis.
Medicinal Chemistry: Beyond its role as a building block, derivatives of this compound could be investigated for their own biological activities. The pyridine scaffold is a common feature in many bioactive molecules. nih.gov Systematic modification of the core structure and screening for various biological targets could uncover new therapeutic leads.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Aminoethoxy)-5-chloropyridine, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the aminoethoxy group can be introduced via reaction of 5-chloro-2-pyridinol with 2-aminoethyl bromide in the presence of a base (e.g., NaH) under anhydrous conditions. Intermediate purity should be verified using HPLC (≥95% purity) and NMR (¹H/¹³C) to confirm structural integrity. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) is recommended. Post-synthesis, column chromatography (silica gel) is often employed for purification .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer : Standardize reaction parameters:
- Use anhydrous solvents (e.g., DMF, THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Optimize stoichiometry (e.g., 1.2 equivalents of 2-aminoethyl bromide relative to 5-chloro-2-pyridinol).
- Validate reproducibility using GC-MS or LC-MS to detect byproducts.
Document deviations (e.g., temperature fluctuations >±2°C) that may affect yield .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm the presence of the aminoethoxy group (δ ~3.5–4.0 ppm for -OCH₂CH₂NH₂) and pyridine ring protons (δ ~7.0–8.5 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ peaks.
- Elemental Analysis : Verify C, H, N, Cl content within ±0.3% of theoretical values.
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use fume hoods and wear nitrile gloves, lab coats, and safety goggles.
- Avoid contact with metals (e.g., copper, zinc) and acids, which may trigger violent reactions.
- Store in amber glass containers at 2–8°C under nitrogen to prevent degradation.
- For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the aminoethoxy substituent influence the compound’s bioactivity compared to other pyridine derivatives?
- Methodological Answer : The aminoethoxy group enhances solubility in aqueous media (logP ~1.2 vs. ~2.5 for unsubstituted 5-chloropyridine) and facilitates hydrogen bonding with biological targets. To assess this:
- Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities.
- Conduct in vitro assays (e.g., enzyme inhibition) with controls (e.g., 5-chloro-2-pyridinol).
- Use SPR (Surface Plasmon Resonance) to quantify target interaction kinetics .
Q. What strategies mitigate instability of this compound in aqueous solutions?
- Methodological Answer :
- pH Stabilization : Buffered solutions (pH 6.5–7.4) reduce hydrolysis of the aminoethoxy group.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- Chelating Agents : Add EDTA (0.1 mM) to sequester metal ions that catalyze degradation .
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., cell line heterogeneity).
- Dose-Response Validation : Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ consistency.
- Orthogonal Assays : Validate apoptosis induction via Annexin V/PI staining alongside caspase-3 activity assays .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for SNAr or cross-coupling reactions.
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Machine Learning : Train models on existing pyridine reaction databases (e.g., Reaxys) to predict feasible pathways .
Q. How can formulation challenges (e.g., low bioavailability) be addressed for this compound?
- Methodological Answer :
- Nanocarriers : Encapsulate in PEGylated liposomes (size: 80–120 nm, PDI <0.2) to enhance plasma half-life.
- Prodrug Design : Synthesize phosphate esters for improved intestinal absorption.
- Solubility Screening : Test co-solvents (e.g., DMSO:PBS 1:9) and surfactants (e.g., Tween-80) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
